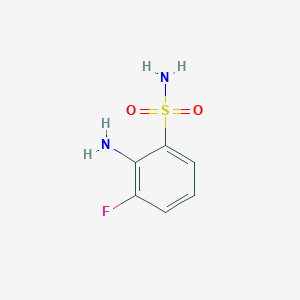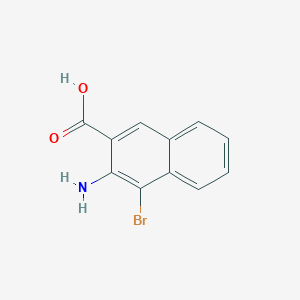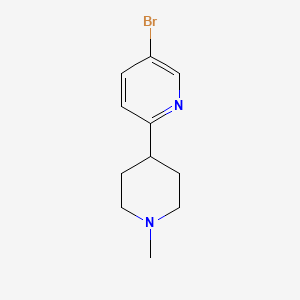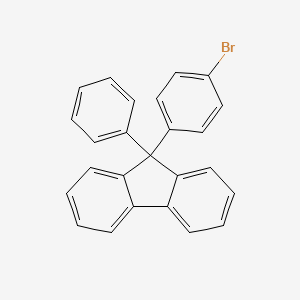
4,4'-Bis(5-hexylthiophène-2-yl)-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a chemical compound known for its application in the synthesis of ruthenium(II) ligand complexes, which are used as sensitizers in dye-sensitized solar cells. This compound is characterized by its bipyridine core, which is substituted with hexylthiophene groups, enhancing its electronic properties and making it suitable for various scientific applications.
Applications De Recherche Scientifique
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is widely used in scientific research, particularly in the field of materials science and chemistry. Its applications include:
Dye-Sensitized Solar Cells: As a ligand in ruthenium(II) complexes, it acts as a sensitizer, enhancing the efficiency of solar cells.
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Serves as a ligand in various catalytic processes, improving the efficiency and selectivity of reactions.
Biological Studies: Investigated for its potential in biological imaging and as a probe in biochemical assays.
Mécanisme D'action
Target of Action
The primary target of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as 4,4’-Bis(5-hexyl-2-thienyl)-2,2’-bipyridyl, is the ruthenium (II) ligand complexes . These complexes are used as sensitizers in dye-sensitized solar cells .
Mode of Action
The compound interacts with its target by serving as a reactant in the synthesis of ruthenium (II) ligand complexes
Biochemical Pathways
The biochemical pathways affected by this compound are related to the energy conversion processes in dye-sensitized solar cells . The compound contributes to the formation of ruthenium (II) ligand complexes, which play a crucial role in these processes .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8 ℃ .
Result of Action
The result of the compound’s action is the formation of ruthenium (II) ligand complexes . These complexes serve as sensitizers in dye-sensitized solar cells, contributing to the cells’ ability to convert light into electrical energy .
Action Environment
The action of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is influenced by environmental factors such as temperature and humidity. The compound is sensitive to moisture and should be stored in a dry environment . Its efficacy and stability can be affected by these and potentially other environmental factors.
Analyse Biochimique
Biochemical Properties
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with ruthenium(II) complexes. These interactions are crucial for the compound’s function as a sensitizer in dye-sensitized solar cells . The compound interacts with various enzymes and proteins, facilitating electron transfer processes essential for the generation of electrical energy from light. The nature of these interactions involves coordination bonds between the nitrogen atoms of the bipyridine core and the ruthenium center, enhancing the stability and efficiency of the resulting complexes .
Cellular Effects
The effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and energy metabolism . The compound’s ability to interact with cellular proteins and enzymes leads to alterations in metabolic flux, impacting the overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine exerts its effects through specific binding interactions with biomolecules. The compound forms coordination complexes with metal ions, particularly ruthenium, which in turn interact with various cellular targets . These interactions can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and cellular function. The bipyridine core of the compound is essential for its binding affinity and specificity, enabling it to modulate biochemical pathways effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in modulating cellular functions, although some changes in activity may occur due to gradual degradation . These findings highlight the compound’s potential for sustained biochemical applications.
Dosage Effects in Animal Models
The effects of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular metabolism and gene expression . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels . These interactions are critical for the compound’s role in modulating biochemical reactions and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical efficacy. The compound’s distribution is influenced by its lipophilic nature, allowing it to traverse cellular membranes and reach intracellular targets effectively .
Subcellular Localization
The subcellular localization of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments, ensuring its precise localization and optimal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 5-hexylthiophene with 2,2’-bipyridine. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction under optimized conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the final product suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(2-thienyl)-2,2’-bipyridine: Lacks the hexyl groups, resulting in different solubility and electronic properties.
4,4’-Bis(5-methylthiophen-2-yl)-2,2’-bipyridine: Contains methyl groups instead of hexyl groups, affecting its steric and electronic characteristics.
Uniqueness
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is unique due to the presence of hexyl groups on the thiophene rings, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in dye-sensitized solar cells and organic electronics, where these properties are crucial for performance.
Propriétés
IUPAC Name |
4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFNCZSDXIPGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729334 | |
| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047684-56-9 | |
| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine into the ruthenium dye (C101) improve the performance of solid-state dye-sensitized solar cells (SSDSCs)?
A: The incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as an ancillary ligand in the ruthenium dye C101 contributes to enhanced SSDSC performance in two main ways []:
- Enhanced Light Harvesting: The extended π-conjugation system created by the hexylthiophene groups in the bipyridine ligand increases the dye's molar extinction coefficient. This means that the dye can absorb more light compared to dyes without this extended conjugation, like the commonly used Z907 [].
- Retarded Charge Recombination: The specific molecular structure and energy levels within C101, influenced by the 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine ligand, help to slow down the undesirable process of charge recombination. This means that more of the light-induced charges are able to contribute to the generated current [].
Q2: What is the significance of the reported 4.5% power-conversion efficiency of the C101 sensitizer in SSDSCs?
A: Achieving a 4.5% power-conversion efficiency under AM 1.5 solar irradiation (100 mW cm−2) is a notable result for an SSDSC using the C101 sensitizer in combination with the spiro-MeOTAD hole-transporting material []. This efficiency level, confirmed through electronic absorption, transient photovoltage decay, and impedance measurements, demonstrates the potential of using ruthenium dyes containing 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine for efficient solar energy conversion in SSDSCs. This research contributes valuable insights into molecular design strategies for improving SSDSC performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)




![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)






